Multi-Site Mechanism of Action: Quantitative Demonstration of PSII, Microtubule, and Cellulose Biosynthesis Inhibition Versus Single-Site Comparators
Grossmann et al. (2001) demonstrated that triaziflam and related diaminotriazines affect enantioselectively three distinct herbicide target sites in a single molecular scaffold [1]. In dose-response experiments, the (S)-enantiomer of triaziflam preferentially inhibited photosystem II electron transport (PET) in the Hill reaction of isolated thylakoids with efficacy similar to that of the herbicide atrazine [1]. In contrast, the (R)-enantiomer was up to 100-fold more potent than the (S)-enantiomer as an inhibitor of growth in heterotrophic cleaver (Galium aparine) cell suspensions and germinating cress (Lepidium sativum) seedlings in the dark, an effect independent of PSII [1]. Microscopic examination further revealed that (R)-triaziflam blocks cell division in maize (Zea mays) root tips within 4 hours of treatment, arresting chromosomes at a condensed prometaphase state and causing loss of spindle and phragmoplast microtubule arrays, while a decline in cellulose deposition in cell walls was observed 24 hours post-treatment [1]. No single commercial herbicide—atrazine (PSII only), isoxaben (cellulose biosynthesis only), or dinitroaniline herbicides (microtubule only)—replicates this three-target profile within one molecule.
| Evidence Dimension | Multi-target herbicide mechanism of action |
|---|---|
| Target Compound Data | (R)-Triaziflam: simultaneously inhibits PSII electron transport, mitotic microtubule formation, and cellulose biosynthesis; cell division blocked within 4 h; cellulose deposition decline at 24 h; root tip club-shaped swelling characteristic of both mitotic disrupter and CBI herbicides |
| Comparator Or Baseline | Atrazine: PSII electron transport inhibition only (matched by (S)-triaziflam); Isoxaben: cellulose biosynthesis inhibition only; Dinitroanilines (e.g., trifluralin): microtubule disruption only. (S)-Triaziflam enantiomer: PSII inhibition comparable to atrazine but approximately 100-fold less potent for growth inhibition in dark than (R)-enantiomer |
| Quantified Difference | (R)-Triaziflam engages 3 verified biochemical targets versus 1 target for each comparator class; (R)-enantiomer is approximately 100× more potent than (S)-enantiomer for cell growth inhibition in cleaver cell suspensions and cress seedlings in the dark |
| Conditions | Heterotrophic cleaver (Galium aparine) cell suspensions; photoautotrophic algal (Scenedesmus) cell suspensions; Hill reaction of isolated thylakoids; germinating cress (Lepidium sativum) and maize (Zea mays) seedlings; histochemical microscopy of maize root tips. Reference: Grossmann et al., Z Naturforsch C, 2001. |
Why This Matters
For herbicide resistance research, triaziflam's multi-site action provides a unique experimental probe that cannot be replicated by combining single-site inhibitors, making it essential for studying cross-resistance mechanisms and multi-target herbicide design.
- [1] Grossmann K, Tresch S, Plath P. Triaziflam and Diaminotriazine derivatives affect enantioselectively multiple herbicide target sites. Z Naturforsch C J Biosci. 2001 Jul-Aug;56(7-8):559-69. doi:10.1515/znc-2001-7-814. PMID: 11531090. View Source
